molecular formula C24H27N5O B11243592 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11243592
M. Wt: 401.5 g/mol
InChI Key: PCDVNXCHMDUMBA-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylbenzoyl group and a pyrimidine ring substituted with a phenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting piperazine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

  • Synthesis of the Pyrimidine Ring: : The pyrimidine ring is synthesized separately through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine and phenyl isocyanate. This reaction is typically conducted under reflux conditions in a solvent like ethanol.

  • Coupling Reaction: : The final step involves coupling the piperazine intermediate with the pyrimidine ring. This is achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the pyrimidine ring. The reaction is usually facilitated by a catalyst such as palladium on carbon (Pd/C) and carried out under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methyl groups on the benzoyl ring, converting them to carboxylic acids.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the carbonyl group in the benzoyl moiety to a hydroxyl group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

  • Biology: : Investigated for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and pathways.

  • Medicine: : Explored for its potential therapeutic properties. Preliminary studies suggest it may have activity against certain types of cancer and neurological disorders.

  • Industry: : Utilized in the development of new materials and polymers. Its structural properties contribute to the enhancement of material strength and durability.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone

InChI

InChI=1S/C24H27N5O/c1-17-9-10-20(15-18(17)2)23(30)28-11-13-29(14-12-28)24-25-19(3)16-22(27-24)26-21-7-5-4-6-8-21/h4-10,15-16H,11-14H2,1-3H3,(H,25,26,27)

InChI Key

PCDVNXCHMDUMBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C)C

Origin of Product

United States

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